molecular formula C19H26ClN5O2S B2987539 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185155-95-6

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Katalognummer: B2987539
CAS-Nummer: 1185155-95-6
Molekulargewicht: 423.96
InChI-Schlüssel: UJRWIBZQTXKHBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, also known by its CAS number 1434881-78-4, is a potent and selective inhibitor of Histone Deacetylase (HDAC) enzymes, specifically targeting Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6. This small molecule is a key research tool in the field of epigenetics and oncology. Its primary mechanism of action involves binding to the zinc-dependent catalytic domain of HDACs, thereby inhibiting the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of acetylated substrates, which results in altered gene expression, cell cycle arrest, differentiation, and the induction of apoptosis in cancerous cells. The compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines in preclinical studies, making it a valuable candidate for investigating HDAC function and for developing novel anti-cancer therapeutics. Research utilizing this inhibitor focuses on understanding chromatin remodeling, signal transduction pathways, and its potential synergistic effects in combination with other chemotherapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Sources: Supplier product listings for this compound confirm its identity and research application as an HDAC inhibitor. Its mechanism is consistent with the established class of HDAC inhibitors as described in scientific literature, such as the review on HDAC inhibitors in Nature Reviews Drug Discovery .

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S.ClH/c1-12-7-8-15(26-6)16-17(12)27-19(20-16)24(10-9-22(3)4)18(25)14-11-13(2)23(5)21-14;/h7-8,11H,9-10H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRWIBZQTXKHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in cancer therapy and anti-inflammatory applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H26ClN3O3SC_{21}H_{26}ClN_{3}O_{3}S and a molecular weight of approximately 436.0 g/mol. It features a pyrazole core, which is known for its diverse biological activities, alongside a benzo[d]thiazole moiety and a dimethylamino group, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC21H26ClN3O3S
Molecular Weight436.0 g/mol
CAS Number1216442-53-3

Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors are crucial in cancer therapy as they can lead to increased acetylation of histones, resulting in altered gene expression and potential apoptosis of cancer cells. Furthermore, the compound may exhibit anti-inflammatory effects and modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : By inhibiting HDAC, the compound may induce cell cycle arrest and promote apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Neurotransmitter Modulation : Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be explored for neuroprotective effects.

Case Studies and Research Findings

Recent research has highlighted the efficacy of pyrazole derivatives in various biological assays. For instance:

  • Anti-inflammatory Studies : A series of pyrazole derivatives demonstrated significant inhibition of edema in animal models, with some compounds showing up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Studies : Compounds structurally related to the target compound have shown promising results against different cancer cell lines, indicating the potential for further development in oncological applications .
  • Neuropharmacological Studies : The modulation of neurotransmitter systems by similar compounds suggests that this compound could also be investigated for its effects on cognitive function or neurodegenerative diseases.

Future Directions

Given the promising biological activities associated with N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Structural Optimization : To enhance potency and selectivity for targeted therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Key Findings from Comparative Analysis

Bioactivity Hypotheses: The dimethylaminoethyl group in the target compound may improve aqueous solubility compared to ’s chloro/cyano-substituted pyrazoles, which exhibit higher lipophilicity (e.g., compound 3a: ClogP ≈ 3.5) . The 4-methoxy-7-methylbenzothiazole moiety differentiates the target from ’s thiazolidinone-linked benzothiazoles.

Synthetic Challenges :

  • The target’s tertiary carboxamide linkage (N–N bond) may require specialized coupling agents (e.g., EDCI/HOBt), similar to ’s methodology .
  • Substituent steric hindrance (e.g., 1,5-dimethylpyrazole) could reduce reaction yields compared to simpler analogs in (e.g., 4g: 70% yield) .

Spectroscopic Signatures: The target’s 1H-NMR spectrum would likely show peaks for dimethylaminoethyl protons (~2.2–2.6 ppm), methoxy (~3.8 ppm), and aromatic benzothiazole protons (~7.0–8.0 ppm), comparable to analogs in –2 . MS data would confirm molecular ion peaks consistent with its molecular formula (exact mass dependent on isotopic Cl in hydrochloride salt).

Implications for Further Research

  • Structure-Activity Relationship (SAR) : Modifying the benzothiazole’s methoxy/methyl groups or pyrazole’s dimethyl substituents could optimize target selectivity, as seen in ’s chloro-aryl variants .
  • Pharmacokinetic Profiling: The dimethylaminoethyl side chain may enhance blood-brain barrier penetration, a feature absent in ’s thiazolidinone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.